4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-tert-butylbenzoate
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Overview
Description
4-[(E)-{[(3-METHYL-1H-PYRAZOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-TERT-BUTYLBENZOATE is a complex organic compound that features a combination of pyrazole and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-METHYL-1H-PYRAZOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-TERT-BUTYLBENZOATE typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the benzoate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(3-METHYL-1H-PYRAZOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[(E)-{[(3-METHYL-1H-PYRAZOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-TERT-BUTYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-METHYL-1H-PYRAZOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(3-METHYL-1H-PYRAZOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-TERT-BUTYLBENZOATE
- 4-[(E)-{[(3-METHYL-1H-PYRAZOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-TERT-BUTYLBENZOATE
Uniqueness
4-[(E)-{[(3-METHYL-1H-PYRAZOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-TERT-BUTYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C23H24N4O3/c1-15-13-20(26-25-15)21(28)27-24-14-16-5-11-19(12-6-16)30-22(29)17-7-9-18(10-8-17)23(2,3)4/h5-14H,1-4H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
YVKYGTKHHNKYSP-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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